molecular formula C11H16O5 B12299871 Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B12299871
M. Wt: 228.24 g/mol
InChI Key: OZPQFFMUTWSZAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7-Deoxy-10-hydroxyloganetin can be synthesized from loganetin through a series of chemical reactions. The synthetic route involves the reduction of loganetin followed by hydroxylation to introduce the hydroxy group at the 10th position . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and hydroxylating agents like hydrogen peroxide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 7-Deoxy-10-hydroxyloganetin involves the extraction and purification from the seeds of Strychnos nux-vomica. The seeds are subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extract is then purified using chromatographic techniques to isolate 7-Deoxy-10-hydroxyloganetin.

Chemical Reactions Analysis

Types of Reactions

7-Deoxy-10-hydroxyloganetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 7-Deoxy-10-hydroxyloganetin with different functional groups, which can be used for further research and development .

Scientific Research Applications

7-Deoxy-10-hydroxyloganetin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Deoxy-10-hydroxyloganetin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

7-Deoxy-10-hydroxyloganetin is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:

These compounds share similar iridoid structures but differ in their functional groups and biological properties, making 7-Deoxy-10-hydroxyloganetin a unique compound for research and development .

Properties

IUPAC Name

methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPQFFMUTWSZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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